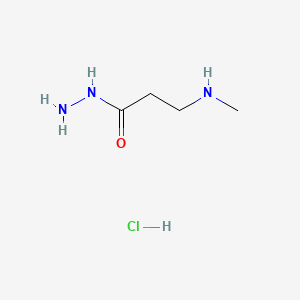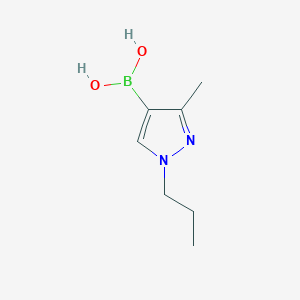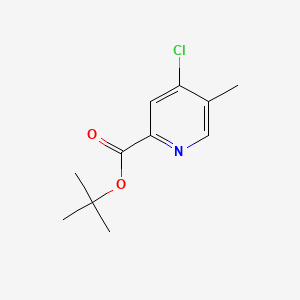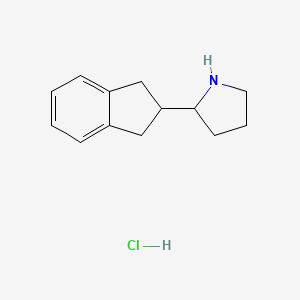![molecular formula C16H19N3O2 B13465448 N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide: is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diacetyl, under acidic conditions.
Introduction of the Propyl Group: The next step involves the alkylation of the quinoxaline core with a suitable propylating agent, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.
Amidation Reaction: The final step is the formation of the prop-2-enamide group through an amidation reaction. This can be achieved by reacting the intermediate product with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the quinoxaline ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the prop-2-enamide group. Reagents like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can result in various substituted quinoxaline derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as thermal stability and conductivity.
Biology and Medicine
Antimicrobial Agents: Quinoxaline derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: The compound’s unique structure allows it to interact with specific molecular targets in cancer cells, making it a candidate for anticancer drug development.
Industry
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: It can serve as a building block in the synthesis of pharmaceutical compounds with diverse therapeutic applications.
Mécanisme D'action
The mechanism of action of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA synthesis and cell signaling.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-N-[3-(2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide: Lacks the methyl group at the 3-position of the quinoxaline ring.
N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide: Contains a but-2-enamide group instead of a prop-2-enamide group.
Uniqueness
Structural Features: The presence of both the methyl group at the 3-position of the quinoxaline ring and the prop-2-enamide group makes this compound unique.
Biological Activity:
Propriétés
Formule moléculaire |
C16H19N3O2 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]prop-2-enamide |
InChI |
InChI=1S/C16H19N3O2/c1-4-15(20)18(3)10-7-11-19-14-9-6-5-8-13(14)17-12(2)16(19)21/h4-6,8-9H,1,7,10-11H2,2-3H3 |
Clé InChI |
SUIGGSMHDAJPFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N(C1=O)CCCN(C)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)
![Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)
![4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride](/img/structure/B13465380.png)





![4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate](/img/structure/B13465412.png)
![N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide](/img/structure/B13465416.png)



